Oxo(1,3-thiazol-2-ylamino)acetic acid

Epigenetics Lysine-specific demethylase 1 Enzyme inhibition

This oxamic acid-thiazole scaffold offers bidentate metal chelation essential for LSD1 inhibition (IC50 356 nM) with >640-fold selectivity over LSD2. The free carboxylic acid enables direct amidation/esterification without hydrolysis steps. Ideal for SAR library synthesis in epigenetic and antiallergy programs. Procure 95% purity grade for reproducible assay performance.

Molecular Formula C5H4N2O3S
Molecular Weight 172.16 g/mol
CAS No. 6890-84-2
Cat. No. B1613453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo(1,3-thiazol-2-ylamino)acetic acid
CAS6890-84-2
Molecular FormulaC5H4N2O3S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)C(=O)O
InChIInChI=1S/C5H4N2O3S/c8-3(4(9)10)7-5-6-1-2-11-5/h1-2H,(H,9,10)(H,6,7,8)
InChIKeyOPYBRLFGZHVSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxo(1,3-thiazol-2-ylamino)acetic Acid (CAS 6890-84-2): Procurement-Grade Thiazole Oxamic Acid Building Block with Documented Enzyme Inhibition Profile


Oxo(1,3-thiazol-2-ylamino)acetic acid (IUPAC: 2-oxo-2-(1,3-thiazol-2-ylamino)acetic acid, CAS 6890-84-2) is a heterocyclic building block featuring a thiazole ring coupled to an oxamic acid moiety . This compound serves as a key intermediate and scaffold in medicinal chemistry, particularly in the synthesis of enzyme inhibitors targeting lysine-specific demethylases (LSD1/LSD2) and as a precursor for oxamic acid derivatives with antiallergy activity [1][2]. Commercially available at research-scale purity specifications of 95% , it bridges early-stage hit identification and preclinical candidate development in epigenetics and inflammation programs.

Oxo(1,3-thiazol-2-ylamino)acetic Acid: Why Structural Nuance Dictates Functional Differentiation in Thiazole-Based Inhibitor Programs


Generic substitution among thiazole-containing acetic acid derivatives fails due to the critical functional role of the α-ketoamide (oxamic acid) motif. While simple 2-(1,3-thiazol-2-ylamino)acetic acids lack the α-carbonyl group, the oxo-substituted variant enables bidentate metal chelation at enzyme active sites, a feature essential for inhibition of metalloenzymes like LSD1 [1]. Furthermore, the free carboxylic acid of oxo(1,3-thiazol-2-ylamino)acetic acid provides a synthetically tractable handle for derivatization—via esterification or amidation—that is absent in analogous esters or amides, enabling precise tuning of pharmacokinetic properties in lead optimization [2]. These structural distinctions directly translate to measurable differences in target engagement and synthetic utility that render simple analogs inadequate substitutes in both biological assays and downstream synthesis.

Oxo(1,3-thiazol-2-ylamino)acetic Acid: Quantitative Head-to-Head Performance Data for Scientific Selection and Procurement


LSD1 Inhibition Potency: Oxo(1,3-thiazol-2-ylamino)acetic Acid versus Structural Analogs

Oxo(1,3-thiazol-2-ylamino)acetic acid inhibits human recombinant LSD1 with an IC50 of 356 nM, demonstrating nearly 10-fold greater potency than a closely related derivative (IC50 = 2.5 µM) and >280-fold greater potency than a less active analog (IC50 > 100 µM) under comparable assay conditions [1]. This marked potency differential underscores the critical contribution of the oxamic acid pharmacophore to target engagement.

Epigenetics Lysine-specific demethylase 1 Enzyme inhibition

LSD2 Selectivity: Differential Inhibition Profile of Oxo(1,3-thiazol-2-ylamino)acetic Acid

Oxo(1,3-thiazol-2-ylamino)acetic acid exhibits a >640-fold selectivity window between LSD1 (IC50 = 356 nM) and LSD2 (IC50 = 230 µM) inhibition, whereas a comparator analog displays essentially non-selective weak inhibition across both targets [1]. This pronounced isoform selectivity is a critical differentiator for probe development.

Epigenetics Lysine-specific demethylase 2 Selectivity

Synthetic Tractability: The Carboxylic Acid Handle in Oxo(1,3-thiazol-2-ylamino)acetic Acid

The free carboxylic acid functionality of oxo(1,3-thiazol-2-ylamino)acetic acid enables direct esterification or amidation to generate diverse oxamic acid derivatives, a synthetic route extensively validated in the preparation of potent, orally active antiallergy agents achieving 50% inhibition at <2 mg/kg p.o. in the rat PCA model [1]. In contrast, pre-esterified analogs (e.g., ethyl oxamate derivatives) require additional hydrolysis steps to access the same acid intermediate, adding synthetic complexity and reducing overall yield.

Medicinal chemistry Synthetic methodology Building block

Commercial Availability with Verified Purity: Oxo(1,3-thiazol-2-ylamino)acetic Acid Procurement Specifications

Oxo(1,3-thiazol-2-ylamino)acetic acid is commercially supplied with a minimum purity specification of 95% (HPLC or equivalent) from multiple established vendors, ensuring batch-to-batch reproducibility for biological assays . The compound is provided as a solid free acid, avoiding counterion variability that complicates stoichiometric calculations in assay preparation . Full analytical characterization including IUPAC nomenclature, SMILES, InChI key, and MDL number (MFCD09864599) is publicly documented, facilitating unambiguous identification and inventory management .

Chemical procurement Quality control Research reagents

Oxo(1,3-thiazol-2-ylamino)acetic Acid: Optimal Deployment Scenarios Based on Empirical Performance Data


LSD1 Epigenetic Probe and Inhibitor Development

For research groups initiating LSD1-targeted epigenetic drug discovery, oxo(1,3-thiazol-2-ylamino)acetic acid serves as an ideal starting point for hit validation and initial structure-activity relationship (SAR) exploration. Its demonstrated IC50 of 356 nM [1] provides sufficient potency for meaningful biochemical assay signal without saturating the assay window, while its >640-fold selectivity over LSD2 [2] ensures observed cellular phenotypes are attributable specifically to LSD1 inhibition rather than confounding demethylase isoform effects. The free carboxylic acid enables rapid parallel synthesis of amide and ester libraries to probe subsite tolerance around the oxamic acid pharmacophore, accelerating the transition from hit to lead. Procurement of research-grade material at 95% purity ensures reproducible assay performance across independent validation studies.

Synthesis of Oxamic Acid-Derived Antiallergy Candidates

Oxo(1,3-thiazol-2-ylamino)acetic acid provides a direct precursor for the construction of N-(4-substituted-thiazolyl)oxamic acid derivatives, a chemotype with validated oral antiallergy efficacy (50% inhibition at <2 mg/kg p.o. in the rat PCA model) [1]. The free acid moiety eliminates the need for a preliminary ester hydrolysis step required when starting from ethyl oxamate intermediates, streamlining synthetic routes and improving overall yield. This building block is particularly well-suited for medicinal chemistry groups pursuing novel antiallergy agents, as it enables rapid diversification at both the thiazole 4-position and the oxamic acid nitrogen, two vectors known to modulate potency and oral bioavailability in this chemical series [2].

Thromboxane Synthase and Amine Oxidase Counter-Screening

Due to its documented, albeit weak, interaction with thromboxane synthase and amine oxidases (MAO-A/MAO-B IC50 >100 µM) [1], oxo(1,3-thiazol-2-ylamino)acetic acid serves as a valuable tool compound for counter-screening assays in epigenetic programs to rule out off-target contributions from these enzymes. Its low nanomolar potency at LSD1 coupled with micromolar or higher IC50 values against related flavin-dependent oxidases establishes a clear selectivity benchmark against which more advanced leads can be evaluated. Procurement of the compound as a standardized, analytically characterized solid [2] facilitates inclusion in routine selectivity panels without additional method development overhead.

Technical Documentation Hub

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